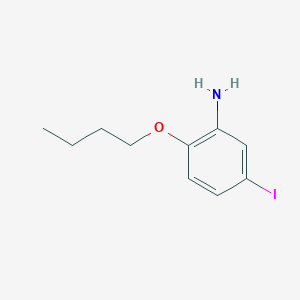

2-Butoxy-5-iodoaniline

説明

Structure

3D Structure

特性

IUPAC Name |

2-butoxy-5-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHENUXBXFSXHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butoxy 5 Iodoaniline and Analogous Structures

Strategies for Incorporating the Iodo Substituent onto the Aniline (B41778) Core

The introduction of an iodine atom onto the aniline ring can be achieved through several distinct methods, each with its own considerations regarding regioselectivity and reaction conditions.

Direct Halogenation Approaches and Regioselectivity Considerations

Direct electrophilic iodination of anilines is a straightforward method for incorporating iodine onto the aromatic ring. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present. The amino group (-NH₂) and the butoxy group (-OBu) are both strong activating, ortho-, para-directing groups. In a substrate like 2-butoxyaniline, the positions ortho and para to the amino group are positions 3 and 5. The positions ortho and para to the butoxy group are positions 3 and 5. Therefore, both groups strongly direct the incoming electrophile to position 5, leading to a high degree of regioselectivity for the desired product.

Various reagents can be employed for direct iodination. A common and effective method involves the use of molecular iodine (I₂) in the presence of an activating agent or a system to remove the hydrogen iodide (HI) byproduct, which can deactivate the aniline substrate through protonation. Reagents such as N-Iodosuccinimide (NIS) are also widely used and can offer milder reaction conditions. researchgate.netsemanticscholar.org The choice of solvent and reaction temperature can be adjusted to control the reaction rate and selectivity. researchgate.net For instance, a protocol using molecular iodine in a pyridine/dioxane mixture at 0°C has been shown to be effective for the para-iodination of various aniline derivatives. researchgate.net Another approach utilizes NIS in solid state by grinding at room temperature, which provides high yields and selectivity in short reaction times. researchgate.net

The table below summarizes various direct iodination methods applicable to aniline derivatives.

| Iodinating Reagent System | Substrate Type | Key Features | Reference |

| I₂ / Pyridine-Dioxane | Aniline derivatives | Mild conditions (0°C), selective for para-iodination. | researchgate.net |

| N-Iodosuccinimide (NIS) | Activated aromatics | Can be used in solid state; short reaction times, high yields. | researchgate.net |

| Ag₂SO₄ / I₂ | Chlorinated anilines | Provides reasonable regioselectivity, though yields can be moderate. | uky.edunih.gov |

| I₂ / H₂O₂ / Acid | Phenols and anilines | Environmentally friendly method using hydrogen peroxide as an oxidant. | researchgate.net |

Diazotization-Mediated Iodination Pathways

The Sandmeyer reaction and related diazotization-mediated pathways offer a reliable and highly versatile method for introducing iodine, particularly when direct iodination may lead to side products or lack the desired regioselectivity. This multi-step process begins with the diazotization of the primary aromatic amine (e.g., 2-butoxyaniline) using a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺).

The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group (it departs as nitrogen gas, N₂), allowing for its substitution by the iodide ion to form the aryl iodide. nih.govresearchgate.net This method is broadly applicable to a wide range of substituted anilines, including those with electron-donating or electron-withdrawing groups. researchgate.netacs.org Modern variations of this reaction aim for more environmentally friendly and efficient conditions, such as using solid-supported reagents or performing the reaction in water. researchgate.net

| Reagent System | Substrate | Conditions | Outcome | Reference |

| NaNO₂, HCl, then KI | Aromatic Amines | 0-5 °C | Forms aryl iodides in good yields. Classic Sandmeyer conditions. | researchgate.net |

| NaNO₂, KI, Cation-Exchange Resin | Aromatic Amines | Room temperature, in water | Eco-friendly, one-pot procedure. | researchgate.net |

| t-BuONO, CH₂I₂ | Anilines | Metal-free, room temperature | One-pot conversion to aryl iodides via a radical mechanism. | nih.gov |

Palladium-Catalyzed C-I Bond Formation in Anilines

In recent decades, palladium-catalyzed cross-coupling and C-H activation reactions have emerged as powerful tools for forming carbon-halogen bonds. dntb.gov.ua Palladium catalysts can facilitate the iodination of anilines, often under milder conditions than traditional methods and with high functional group tolerance. researchgate.netnih.gov

One major strategy involves the palladium-catalyzed C-H iodination of an aniline derivative. This requires a directing group, which can be the aniline's amino group itself (or a protected form like a carbamate or amide), to guide the palladium catalyst to a specific C-H bond (typically in the ortho position). nih.gov The catalyst then mediates the cleavage of the C-H bond and subsequent formation of the C-I bond using an iodine source like N-iodosuccinimide (NIS) or molecular iodine. While often used for ortho-functionalization, the principles can be applied to achieve iodination at other positions depending on the substrate and directing group geometry.

Another approach is the palladium-catalyzed coupling of a haloaniline (e.g., a bromo- or chloroaniline) with an iodide source, although this is less direct for synthesizing an iodoaniline from a non-halogenated precursor. The efficiency of palladium-catalyzed C-N bond formation, a related process, has been shown to depend significantly on the choice of ligands and additives. nih.govbeilstein-journals.org

Stereoselective and Enantioselective Iodination Methods (if applicable to analogous compounds)

While 2-Butoxy-5-iodoaniline is an achiral molecule, the principles of stereoselective iodination are relevant for the synthesis of more complex, chiral analogous structures. Enantioselective iodination of aromatic compounds is a challenging but developing field. These methods typically involve the use of a chiral catalyst or reagent that can differentiate between two enantiotopic positions or faces of a prochiral aromatic substrate.

For analogous compounds containing a pre-existing stereocenter, the iodination reaction can be diastereoselective if the chiral center influences the approach of the iodinating agent. In the context of C-H activation, chiral ligands on a metal catalyst (such as palladium or rhodium) can be used to achieve enantioselective iodination of certain substrates, creating axially chiral biaryls or other chiral motifs. However, direct enantioselective iodination of a simple substituted aniline ring remains a specialized area of research.

Approaches for Introducing the Butoxy Moiety

The butoxy group is typically introduced via an etherification reaction, most commonly a variation of the Williamson ether synthesis.

Etherification Reactions on Hydroxyl-Substituted Anilines

The most common strategy for synthesizing 2-Butoxy-5-iodoaniline would involve the O-alkylation of a corresponding aminophenol precursor, such as 2-amino-4-iodophenol. In this reaction, the hydroxyl group of the aminophenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. The base must be strong enough to deprotonate the phenol but ideally not the aniline nitrogen. Common bases for this purpose include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).

The resulting phenoxide then acts as a nucleophile, attacking an alkylating agent such as 1-bromobutane or 1-iodobutane in an Sₙ2 reaction. This displaces the halide and forms the desired ether linkage. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred as they can solvate the cation of the base while not interfering with the nucleophile.

An alternative sequence would be to start with 4-iodo-2-nitrophenol, perform the etherification on the hydroxyl group, and then reduce the nitro group to an amine. This route can be advantageous as it avoids potential N-alkylation of the more nucleophilic amino group.

| Precursor | Alkylating Agent | Base | Typical Solvent | Product |

| 2-Amino-4-iodophenol | 1-Bromobutane | K₂CO₃ | Acetonitrile or DMF | 2-Butoxy-5-iodoaniline |

| 4-Iodo-2-nitrophenol | 1-Iodobutane | NaH | THF or DMF | 1-Butoxy-4-iodo-2-nitrobenzene |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Alkoxy Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aryl compounds. fishersci.co.uk It provides a direct pathway for introducing alkoxy groups, like the butoxy moiety in 2-Butoxy-5-iodoaniline, onto an aromatic ring. The reaction typically proceeds via an addition-elimination mechanism. chemistrysteps.com

The process begins with the attack of a nucleophile, in this case, a butoxide anion (BuO⁻), on an aromatic ring that contains a suitable leaving group (typically a halide) and is activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. chemistrysteps.com The EWG is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. chemistrysteps.com

In a potential synthesis of 2-Butoxy-5-iodoaniline or a precursor, an SNAr strategy could involve reacting a substrate like 2,4-dihalo-nitrobenzene with sodium butoxide. The nitro group acts as the powerful EWG, activating the halide at the C2 position for substitution. Following the introduction of the butoxy group, the nitro group can then be reduced to the primary amine to yield the aniline derivative.

Recent advancements have expanded the scope of SNAr beyond classically activated systems. For instance, cation-radical accelerated nucleophilic aromatic substitution (CRA-SNAr) allows for the amination of alkoxyarenes under mild, metal-free conditions using a photoredox catalyst, demonstrating novel ways to form C-N bonds by substituting C-O bonds. nih.gov While this specific example involves amination, the underlying principle of activating the aromatic ring towards nucleophilic attack represents a growing area of research that could be adapted for alkoxy introduction.

Table 1: Key Factors in SNAr for Alkoxy Introduction

| Factor | Description | Role in Synthesis |

| Nucleophile | The alkoxy species, e.g., sodium butoxide (NaOBu). | Provides the butoxy group that is introduced onto the aromatic ring. |

| Substrate | An aryl halide or other compound with a good leaving group. | The core aromatic structure to be functionalized. |

| Leaving Group | Typically a halide (F, Cl, Br, I). Fluorine is often the most reactive. chemistrysteps.com | Is displaced by the incoming nucleophile. |

| Activating Group | An electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) ortho/para to the leaving group. | Stabilizes the Meisenheimer complex intermediate, lowering the reaction's energy barrier. chemistrysteps.com |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are common. | Solvates the cation of the nucleophile salt and facilitates the reaction. |

Convergent and Divergent Synthetic Routes

The construction of complex molecules like 2-Butoxy-5-iodoaniline can be approached using two overarching strategies: convergent synthesis and divergent synthesis.

A divergent synthesis , in contrast, starts from a common precursor that is progressively modified to create a library of related but structurally distinct compounds. nih.govorganic-chemistry.org For example, starting from 5-iodoaniline, one could introduce a variety of alkoxy groups at the 2-position to create a series of analogous structures, with 2-Butoxy-5-iodoaniline being one member of this series.

Sequential Functionalization Strategies

Sequential, or linear, synthesis is a traditional and straightforward approach where functional groups are introduced onto a starting material in a step-by-step manner. The synthesis of a multi-substituted aniline often relies on the careful orchestration of reactions, taking into account the directing effects of the substituents. nih.gov

A hypothetical sequential synthesis of 2-Butoxy-5-iodoaniline could begin with aniline itself. The process would likely involve the following steps:

Protection of the Amine: The highly activating and nucleophilic amino group is often protected (e.g., through acetylation to form acetanilide) to prevent side reactions and to modulate its directing effect.

First Functionalization (Iodination): The acetamido group is an ortho, para-director. Direct iodination of acetanilide would likely lead to the para-iodo product, which could serve as a key intermediate.

Second Functionalization (Alkoxylation): Introducing the butoxy group at the ortho position would be the next challenge, potentially requiring specific catalytic methods for C-H activation or proceeding from a di-halogenated precursor.

Deprotection: Finally, removal of the protecting group (e.g., by hydrolysis of the amide) would reveal the free amino group, yielding the target molecule.

Late-stage derivatizations and sequential functionalizations of polyhaloarenes are powerful tools within this strategy, allowing for the precise construction of highly substituted aromatic systems. researchgate.net

Multicomponent Reaction (MCR) Approaches for Building the Core Structure

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov MCRs are advantageous due to their operational simplicity, reduction of waste, and ability to rapidly generate molecular complexity. nih.govnih.gov

While a direct MCR for 2-Butoxy-5-iodoaniline is not commonly reported, MCRs are widely used to construct substituted heterocyclic and aromatic cores that can be later elaborated. For example, the Povarov reaction is an MCR that can employ an aniline, an aldehyde, and an activated alkene to synthesize tetrahydroquinolines. nih.gov Similarly, the Doebner reaction synthesizes quinolines from an aniline, pyruvic acid, and an aldehyde. nih.gov

Green Chemistry Principles in the Synthesis of Functionalized Anilines

The synthesis of anilines and their derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. acs.org This involves designing reactions that are more efficient, use less hazardous materials, and generate minimal waste.

Atom Economy and Reaction Efficiency

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgrsc.org A reaction with 100% atom economy incorporates all reactant atoms into the final product, generating no byproducts. Addition reactions are prime examples of atom-economical processes. rsc.org

In contrast, traditional multi-step syntheses often have poor atom economy. For instance, the historic Béchamp process for producing aniline had an atom economy of only 35%, generating large volumes of iron oxide sludge. rsc.org The direct synthesis of aniline from benzene and ammonia is more atom-efficient but faces challenges in activating the strong C-H and N-H bonds. acs.org Modern synthetic design for functionalized anilines focuses on maximizing atom economy by favoring catalytic methods and addition reactions over stoichiometric ones that generate significant waste.

Table 2: Comparison of Atom Economy in Aniline Synthesis Methods

| Synthesis Method | Reactants | Products | Byproducts | Atom Economy (%) |

| Béchamp Process rsc.org | Nitrobenzene, Iron, HCl | Aniline | Iron Oxide Sludge, Water | ~35% |

| Catalytic Hydrogenation rsc.org | Nitrobenzene, H₂ | Aniline | Water | ~72% |

| Direct Amination (Hypothetical) acs.org | Benzene, Ammonia | Aniline | Hydrogen | High (depends on oxidant) |

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed under milder conditions with higher selectivity and efficiency, often replacing hazardous stoichiometric reagents. ijtsrd.com The development of novel catalysts is critical for the sustainable synthesis of functionalized anilines.

Key areas of development include:

Biocatalysis: Enzymes such as nitroreductases are being used for the reduction of nitroaromatics to anilines. nih.govacs.org These reactions occur in aqueous media at room temperature and pressure, offering a highly sustainable alternative to traditional methods that use precious metal catalysts and high-pressure hydrogen gas. nih.govacs.org

Electrocatalysis: Researchers have developed methods to create anilines at room temperature and pressure using electricity and a redox mediator. specchemonline.com This approach uses water as a source of protons and electrons, and if powered by renewable energy, it could significantly decarbonize aniline production. specchemonline.comchemistryworld.com

Heterogeneous Catalysts: Solid catalysts, such as N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies, have been developed for processes like the N-methylation of anilines using methanol (B129727) as a green methylating agent. researchgate.net A major advantage of these catalysts is their ease of recovery and recyclability, which reduces waste and improves process economics. researchgate.net

These catalytic advancements pave the way for more environmentally benign routes to valuable aniline derivatives.

Reaction Chemistry and Mechanistic Investigations of 2 Butoxy 5 Iodoaniline

Reactivity of the Aryl Halide Moiety (Iodine)

The carbon-iodine (C-I) bond in 2-Butoxy-5-iodoaniline is the most reactive site for many synthetic transformations, particularly for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. Aryl iodides are highly prized substrates in metal-catalyzed reactions due to the relatively low bond dissociation energy of the C-I bond, which facilitates oxidative addition to low-valent metal centers, a key step in many catalytic cycles. nih.govmit.edu

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing complex molecular architectures from aryl halides. wikipedia.org For 2-Butoxy-5-iodoaniline, the iodine atom serves as an excellent leaving group for these transformations. The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. libretexts.orgyoutube.com

Carbon-carbon bond formation at the C5 position of 2-Butoxy-5-iodoaniline can be efficiently achieved via several palladium-catalyzed methods.

Suzuki Reaction : This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the amino and butoxy groups present in the substrate. The reaction of 2-Butoxy-5-iodoaniline with an arylboronic acid would be expected to produce a substituted biphenyl derivative.

Sonogashira Reaction : The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is co-catalyzed by palladium and copper(I) and requires a base, often an amine, which can also serve as the solvent. wikipedia.org This method would install an alkynyl substituent at the C5 position of the aniline (B41778) ring.

Heck Reaction : The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. nih.gov The reaction is performed in the presence of a palladium catalyst and a base. The amino and butoxy groups on the ring are generally compatible with Heck reaction conditions.

Below is a table summarizing typical conditions for these C-C cross-coupling reactions with analogous aryl iodide substrates.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Expected Product with 2-Butoxy-5-iodoaniline |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or DMF/H₂O | 5-Aryl-2-butoxyaniline |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | 2-Butoxy-5-(alkynyl)aniline |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or NaOAc | DMF or Acetonitrile (B52724) | 2-Butoxy-5-(alkenyl)aniline |

This table presents illustrative data based on general procedures for aryl iodides, as specific experimental data for 2-Butoxy-5-iodoaniline was not found.

Buchwald-Hartwig Amination : This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex with specialized phosphine ligands. wikipedia.org Applying this reaction to 2-Butoxy-5-iodoaniline would involve coupling it with another amine to generate a diamine derivative. The efficiency of Buchwald-Hartwig aminations with aryl iodides can sometimes be inhibited by the sodium iodide byproduct, which can interfere with the catalyst. nih.govmit.edu However, using specific biarylphosphine ligands and solvent systems where the iodide salt is insoluble can lead to highly efficient couplings. nih.govmit.edu

A representative Buchwald-Hartwig reaction is shown in the table below.

| Coupling Partner | Catalyst System | Base | Solvent | Expected Product with 2-Butoxy-5-iodoaniline |

| Primary/Secondary Amine | Pd₂(dba)₃ / Biarylphosphine Ligand | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | N⁵-Substituted-2-butoxyaniline-1,5-diamine |

This table presents illustrative data based on general procedures for aryl iodides, as specific experimental data for 2-Butoxy-5-iodoaniline was not found.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is generally challenging for electron-rich aromatic rings unless they are activated by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgnih.gov The 2-Butoxy-5-iodoaniline ring is activated by two electron-donating groups (amino and butoxy), making it a poor substrate for classical SNAr reactions. The electron-donating nature of these substituents increases the electron density of the aromatic ring, which repels incoming nucleophiles. Therefore, direct displacement of the iodide by a nucleophile via the SNAr mechanism is not a favored reaction pathway under standard conditions. libretexts.org

Radical Reactions and Mechanistic Pathways

Aryl iodides can participate in radical reactions, often initiated by light, heat, or a radical initiator. One notable pathway is the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. This multi-step process involves the formation of an aryl radical, which then reacts with a nucleophile. For instance, anilines can be converted to other aryl halides via diazonium salts in reactions that proceed through radical intermediates, such as the Sandmeyer reaction. acs.org A metal-free alternative can convert anilines to aryl iodides via a proposed SRN1 mechanism involving an aryl radical. acs.org

While less common than palladium-catalyzed pathways, radical arylation of anilines is also a known transformation. semanticscholar.org These reactions suggest that under specific conditions, the C-I bond of 2-Butoxy-5-iodoaniline could undergo homolytic cleavage to generate an aryl radical. This reactive intermediate could then be trapped by various radical acceptors to form new bonds. However, controlling selectivity can be a challenge in radical reactions.

Reactivity of the Amino Group

The primary amino group (-NH₂) in 2-Butoxy-5-iodoaniline is a key functional handle and a powerful activating group that directs electrophiles to the ortho and para positions. libretexts.orgallen.in

Acylation : The amino group readily reacts with acyl chlorides or anhydrides to form amides. This transformation is often used to protect the amino group or to reduce its activating effect during subsequent reactions, such as nitration. libretexts.orgwikipedia.org For example, reacting 2-Butoxy-5-iodoaniline with acetyl chloride would yield N-(2-butoxy-5-iodophenyl)acetamide.

Basicity : Like other anilines, the amino group is weakly basic due to the delocalization of the nitrogen's lone pair into the aromatic π-system. wikipedia.org It reacts with strong acids to form anilinium salts. In a strongly acidic medium, the protonated amino group (-NH₃⁺) becomes a deactivating, meta-directing group. allen.inchemistrysteps.com

Diazotization : The primary amino group can be converted into a diazonium salt (-N₂⁺) by reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. wikipedia.org The resulting diazonium salt is a versatile intermediate that can be displaced by a wide variety of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions, providing a route to a diverse range of functionalized aromatic compounds.

Acylation and Sulfonylation Reactions

The primary amino group of 2-Butoxy-5-iodoaniline is a key site for nucleophilic attack, readily participating in acylation and sulfonylation reactions. These transformations are fundamental for installing protecting groups or for synthesizing more complex amide and sulfonamide structures.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields N-acylated products. A common example is acetylation, which converts the highly activating amino group into a moderately activating acetamido group. This modification is often employed to control reactivity and prevent over-reaction in subsequent electrophilic aromatic substitutions libretexts.orgyoutube.com. The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of the acylating agent.

Sulfonylation: Similarly, 2-Butoxy-5-iodoaniline reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine to form the corresponding sulfonamide. This reaction follows a similar nucleophilic substitution mechanism at the electrophilic sulfur atom.

These reactions are generally high-yielding and proceed under mild conditions. The butoxy group at the ortho position can introduce steric hindrance that may slightly decrease the reaction rate compared to an unhindered aniline, but it does not prevent the reaction.

| Reaction Type | Reagent | Product | Typical Conditions |

| Acylation | Acetyl chloride or Acetic anhydride | N-(2-butoxy-5-iodophenyl)acetamide | Pyridine or other non-nucleophilic base |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-butoxy-5-iodophenyl)-4-methylbenzenesulfonamide | Pyridine, room temperature |

Alkylation and Arylation Processes

The nitrogen and the carbon-iodine bond of 2-Butoxy-5-iodoaniline provide dual opportunities for forming new carbon-nitrogen and carbon-carbon bonds through alkylation and arylation.

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation.

Arylation: Modern cross-coupling reactions provide highly efficient methods for arylation. 2-Butoxy-5-iodoaniline can participate in these reactions in two distinct ways:

As the Nucleophile: The amino group can be coupled with a different aryl halide or triflate in a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation (specifically, a Goldberg reaction) to form a diarylamine wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org. The choice of ligand is crucial in the Buchwald-Hartwig reaction to achieve high yields and tolerate various functional groups wikipedia.orgnih.gov.

As the Electrophile: The reactive C-I bond allows 2-Butoxy-5-iodoaniline to act as the aryl halide component. It can be coupled with other primary or secondary amines in a Buchwald-Hartwig reaction or with alcohols/phenols in an Ullmann condensation to form N-aryl or O-aryl products, respectively wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org. Aryl iodides are particularly reactive electrophiles in these coupling reactions wikipedia.org.

| Coupling Reaction | Role of 2-Butoxy-5-iodoaniline | Coupling Partner | Catalyst System | Product Type |

| Buchwald-Hartwig | Amine Nucleophile | Aryl Bromide (Ar-Br) | Pd(0) catalyst + Ligand (e.g., BINAP, RuPhos) | N-(2-butoxy-5-iodophenyl)-N-arylamine |

| Buchwald-Hartwig | Aryl Halide Electrophile | Primary/Secondary Amine (R₂NH) | Pd(0) catalyst + Ligand (e.g., BrettPhos) | N-alkyl/aryl-2-butoxy-5-iodoaniline derivative |

| Ullmann Condensation | Amine Nucleophile | Aryl Iodide (Ar-I) | Copper catalyst (e.g., CuI) + Ligand | N-(2-butoxy-5-iodophenyl)-N-arylamine |

Condensation Reactions with Carbonyl Compounds

The primary amino group of 2-Butoxy-5-iodoaniline readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases ijper.orgorientjchem.orgmdpi.com. The reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond orientjchem.org.

The reaction is reversible, and the position of the equilibrium can be controlled by removing water as it is formed. A wide variety of aromatic and aliphatic aldehydes and ketones can be used, making this a versatile method for synthesizing diverse imine structures ijper.orgorientjchem.orgresearchgate.net. These Schiff base products can be valuable intermediates for the synthesis of other compounds or can be studied for their own chemical and biological properties researchgate.netresearchgate.net.

Cyclization Reactions for Heterocycle Formation

2-Butoxy-5-iodoaniline is a valuable precursor for the synthesis of various heterocyclic ring systems, particularly those containing a fused benzene ring like quinolines and benzimidazoles.

Quinoline (B57606) Synthesis: While classic methods like the Skraup or Friedländer synthesis often require specific ortho-amino carbonyl compounds, substituted anilines like 2-Butoxy-5-iodoaniline can serve as foundational building blocks in other strategies organic-chemistry.org. For instance, it can be a reactant in multi-component reactions that construct the quinoline core. Research has shown that the presence of a sterically hindered butoxy group can significantly influence the reaction pathway, sometimes favoring the formation of other heterocyclic products, such as pyrrole-2-ones, over the expected quinoline nih.gov. This highlights the critical role of the substituent in directing the outcome of complex cyclizations.

Benzimidazole Synthesis: The standard synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde, carboxylic acid, or their derivatives nih.govvinhuni.edu.vnresearchgate.net. 2-Butoxy-5-iodoaniline is not an o-phenylenediamine. However, it can be converted into a suitable precursor. For example, the iodo group could be replaced by a nitro group, followed by reduction to create the required 1,2-diamine. Alternatively, the existing amino group can be acylated, and subsequent intramolecular cyclization reactions can be designed to form the imidazole ring fused to the aniline core.

Influence of the Butoxy Substituent on Reactivity and Regioselectivity

The butoxy group at the C-2 position exerts significant electronic and steric effects that profoundly influence the reactivity of the aniline ring and the regioselectivity of its reactions.

Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution

The benzene ring of 2-Butoxy-5-iodoaniline is substituted with three groups that have competing electronic effects:

-NH₂ (Amino) Group: A powerful activating group that donates electron density to the ring via a strong positive mesomeric (+M) or resonance effect. It is an ortho, para-director libretexts.orgchemistrysteps.com.

-OC₄H₉ (Butoxy) Group: Also an activating group that donates electron density through resonance via the oxygen lone pairs, which outweighs its electron-withdrawing inductive effect (-I). It is also an ortho, para-director.

-I (Iodo) Group: A deactivating group due to its strong electron-withdrawing inductive effect, which overrides its weak electron-donating resonance effect. Despite being deactivating, it is an ortho, para-director.

Considering the existing substituents:

The C-2 and C-5 positions are already occupied.

The strongest activator (-NH₂) directs to positions C-4 and C-6.

The butoxy group directs to C-3.

Therefore, electrophilic attack is most likely to occur at the C-4 and C-6 positions, which are activated by the amino group. The C-4 position is para to the amino group and meta to the iodo group, while the C-6 position is ortho to the amino group. The final product distribution will depend on the steric demands of the incoming electrophile and the reaction conditions lookchem.comnih.govlibretexts.org.

Steric Hindrance Considerations in Reaction Pathways

The butoxy group is relatively bulky and its placement ortho to the amino group creates significant steric hindrance, a phenomenon known as the "ortho effect" wikipedia.orgquora.comstackexchange.com. This crowding has several important consequences:

Reactions at the Amino Group: The butoxy group can sterically shield the amino group, potentially slowing down reactions like acylation, sulfonylation, and alkylation by impeding the approach of reagents rsc.org.

Reactions at the Ring: It hinders electrophilic attack at the C-6 position. While electronically activated by the amino group, the C-6 position is sterically crowded by the adjacent butoxy group. Consequently, electrophilic substitution may show a higher preference for the less hindered C-4 position.

Basicity of the Aniline: Ortho substituents generally decrease the basicity of anilines. Upon protonation of the amino group, the nitrogen atom rehybridizes, and the resulting -NH₃⁺ group requires more space. The bulky ortho-butoxy group creates steric strain with the protonated amine, destabilizing the conjugate acid and thus making the parent aniline a weaker base wikipedia.orgstackexchange.comphysicsforums.com.

Influence on Cyclization: As noted previously, the steric bulk of the butoxy group can alter the course of cyclization reactions, directing the formation of alternative products by disfavoring the transition state that leads to the sterically congested target molecule nih.gov.

Mechanistic Studies of Key Transformations

A thorough examination of the mechanistic aspects of reactions involving 2-Butoxy-5-iodoaniline is crucial for optimizing reaction conditions and expanding its applications. However, specific studies in this area are limited.

Elucidation of Catalytic Cycles

No specific catalytic cycles involving 2-Butoxy-5-iodoaniline have been detailed in the available research. To understand its potential role in catalytic processes, one would typically investigate its coordination to a metal center, subsequent oxidative addition or reductive elimination steps, and the turnover-limiting steps of a given catalytic reaction. Such studies are essential for the rational design of new catalysts and synthetic methodologies.

Investigation of Radical Intermediates

The potential for 2-Butoxy-5-iodoaniline to participate in reactions involving radical intermediates is an area ripe for investigation. Generally, aromatic iodides can undergo homolytic cleavage of the carbon-iodine bond under thermal or photochemical conditions to generate aryl radicals. Furthermore, single-electron transfer (SET) processes from a reductant or to an oxidant could also lead to the formation of radical ions derived from 2-Butoxy-5-iodoaniline. However, specific experimental evidence, such as that from electron paramagnetic resonance (EPR) spectroscopy or radical trapping experiments, that directly implicates radical intermediates in reactions of this compound is not currently available in the literature.

Concerted vs. Stepwise Reaction Mechanisms

The distinction between concerted and stepwise mechanisms is fundamental to understanding the reactivity of any chemical compound. A concerted reaction proceeds through a single transition state, where bond-breaking and bond-forming occur simultaneously. In contrast, a stepwise reaction involves one or more intermediates. For 2-Butoxy-5-iodoaniline, this distinction would be critical in understanding nucleophilic aromatic substitution, cross-coupling reactions, or pericyclic reactions. Computational studies, kinetic isotope effect experiments, and detailed kinetic analyses would be necessary to differentiate between these pathways for specific transformations. At present, such detailed mechanistic studies for 2-Butoxy-5-iodoaniline have not been reported.

Derivatization and Functionalization Strategies Employing 2 Butoxy 5 Iodoaniline

Synthesis of Substituted Indoles

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and natural products. 2-Butoxy-5-iodoaniline provides a valuable entry point for the synthesis of 2,3-disubstituted indoles.

The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This method is highly valued for its versatility and tolerance of various functional groups. nih.gov In this reaction, 2-Butoxy-5-iodoaniline can be reacted with a range of alkynes to produce 5-butoxy-2,3-disubstituted indoles. The reaction typically proceeds with high regioselectivity, with the bulkier substituent of the alkyne preferentially occupying the 2-position of the indole ring. ub.edu

The general mechanism involves the oxidative addition of the ortho-iodoaniline to a Pd(0) catalyst, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination yield the indole product and regenerate the Pd(0) catalyst. wikipedia.org While the original Larock conditions often utilize palladium acetate (B1210297), a base like potassium carbonate, and a chloride source such as lithium chloride, various modifications have been developed to improve efficiency and expand the substrate scope. wikipedia.orgub.edu These variants include the use of different palladium catalysts, ligands, and reaction conditions to accommodate a wider range of starting materials and functional groups. nih.govcaltech.edunih.gov

Table 1: Key Features of the Larock Indole Synthesis

| Feature | Description |

| Reactants | ortho-iodoaniline (e.g., 2-Butoxy-5-iodoaniline), disubstituted alkyne |

| Catalyst | Palladium(II) acetate or other palladium sources |

| Key Reagents | Base (e.g., K₂CO₃), Chloride source (e.g., LiCl) |

| Key Characteristic | High regioselectivity, tolerance of functional groups |

Radical cyclization offers an alternative pathway to indole synthesis. In this approach, a radical is generated on the aniline (B41778) nitrogen or a side chain, which then cyclizes onto an appropriately positioned unsaturated moiety. For instance, 2-iodoaryl allenyl amines, which can be derived from 2-Butoxy-5-iodoaniline, can serve as precursors for indolyl methyl radicals. These radicals can then undergo further coupling reactions to generate tryptamine (B22526) derivatives. researchgate.net This method provides a route to complex indole structures that may be difficult to access through other means. researchgate.net

Formation of Quinoline (B57606) and Other Nitrogen-Containing Heterocycles

The synthesis of quinolines, another important class of nitrogen-containing heterocycles with diverse applications, can be influenced by the substituents on the aniline starting material. mdpi.com While traditional methods like the Doebner and Pfitzinger syntheses are widely used, they can have limitations. nih.gov In some instances, the presence of a sterically hindered group like the butoxy group at the para position of an aniline derivative can lead to the formation of alternative products, such as pyrrole-2-one derivatives, alongside or instead of the expected quinoline. nih.gov

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals and bioactive molecules. nih.gov The strategic use of substituted anilines like 2-Butoxy-5-iodoaniline can provide access to a variety of these important scaffolds.

Creation of Complex Polycyclic Aromatic Systems

The principles of the Larock indole synthesis can be extended to the construction of more complex polycyclic aromatic systems. By employing starting materials with additional fused rings or by designing multi-step reaction sequences, it is possible to build upon the initial indole or quinoline core to create larger, more intricate structures.

Selective Functionalization of the Butoxy Moiety (e.g., de-etherification for further functionalization)

The butoxy group in 2-Butoxy-5-iodoaniline is not merely a passive substituent. It can be selectively cleaved through de-etherification to reveal a hydroxyl group. This newly formed hydroxyl group can then serve as a handle for further functionalization, allowing for the introduction of a wide array of other chemical groups. This two-step process of de-etherification followed by functionalization significantly expands the synthetic utility of the original molecule.

Introduction of Chiral Auxiliaries and Asymmetric Transformations

Applications of 2 Butoxy 5 Iodoaniline As a Building Block in Organic Synthesis

Precursor in the Synthesis of Advanced Organic Intermediates

The dual functionality of 2-Butoxy-5-iodoaniline, possessing both a nucleophilic amino group and an electrophilically activatable carbon-iodine bond, makes it an ideal starting material for advanced organic intermediates. The iodine atom, in particular, serves as a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions.

Researchers utilize iodoarenes like 2-Butoxy-5-iodoaniline in a variety of powerful bond-forming reactions. The inherent reactivity of the carbon-iodine bond allows it to readily participate in reactions that are fundamental to modern organic synthesis.

Key Potential Reactions for Intermediate Synthesis:

| Reaction Type | Reagent/Catalyst | Bond Formed | Resulting Intermediate Structure |

| Suzuki Coupling | Aryl/Alkenyl Boronic Acid, Pd catalyst | C-C | Biaryl or Styrenyl aniline (B41778) derivatives |

| Heck Coupling | Alkene, Pd catalyst | C-C | Alkenylated aniline derivatives |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | C-C | Alkynylated aniline derivatives |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst | C-N | Diamine derivatives (after protecting the primary amine) |

| Ullmann Condensation | Alcohol/Thiol, Cu catalyst | C-O / C-S | Aryl ether or thioether derivatives |

Through these transformations, the simple scaffold of 2-Butoxy-5-iodoaniline can be elaborated into multifunctional intermediates that are steps away from complex target molecules in fields such as pharmaceuticals and materials science. The butoxy group provides steric and electronic influence while enhancing solubility in organic solvents, a practical advantage in multi-step syntheses.

Role in Constructing Complex Molecular Scaffolds

Beyond simple intermediates, 2-Butoxy-5-iodoaniline serves as a foundational unit for assembling complex molecular scaffolds, which are the core three-dimensional frameworks of larger molecules. ucsf.edu The term "scaffold" refers to the central structural motif upon which further functional groups are appended. ucsf.edu The iodoaniline moiety is well-suited for reactions that build these core structures in a controlled manner.

The carbon-iodine bond is a key reactive site for creating diaryliodonium salts. acs.org These salts are generated by the oxidative activation of the aryl iodide, which can then couple with another arene. acs.org This process allows for the construction of complex biaryl or diarylether scaffolds under transition-metal-free conditions, offering a green alternative to traditional methods. acs.org The resulting scaffolds, containing the 2-butoxy-aniline fragment, can be further modified to create libraries of compounds for biological screening or materials testing.

Utilization in the Development of Catalytic Systems (e.g., Chiral Iodoarene Catalysts)

A significant and advanced application of iodoanilines is in the field of organocatalysis, specifically in the development of chiral hypervalent iodine catalysts. These catalysts are valued as environmentally benign alternatives to heavy-metal-based systems for asymmetric transformations. nih.gov While research has not explicitly detailed the use of 2-Butoxy-5-iodoaniline, its structure is analogous to many iodoaniline precursors that have been successfully converted into highly effective catalysts. acs.orgcardiff.ac.ukscispace.com

The synthesis of these catalysts typically involves a multi-step sequence starting from an iodoaniline derivative. nih.gov A general, well-established route is as follows:

Protection: The nitrogen of the iodoaniline is first protected, often as a sulfonamide, to reduce its basicity and nucleophilicity. acs.org

Chiral Auxiliary Attachment: A chiral molecule, frequently a derivative of lactic acid, is coupled to the protected iodoaniline. nih.gov This step introduces the element of chirality necessary for enantioselective catalysis.

In Situ Oxidation: The resulting chiral iodoarene is used in catalytic amounts along with a stoichiometric oxidant (like m-CPBA). This generates the active hypervalent iodine(III) species in the reaction mixture, which then mediates the asymmetric transformation. acs.org

Studies on various iodoanilines have shown that modifying the substituents on the aromatic ring can fine-tune the catalyst's reactivity and selectivity. acs.orgscispace.com The 2-butoxy group in 2-Butoxy-5-iodoaniline would be expected to influence the catalyst's properties, such as its solubility and steric environment, potentially leading to new catalysts with unique selectivities in reactions like the α-functionalization of ketones. nih.govacs.orgcardiff.ac.ukscispace.com For instance, a family of chiral iodoaniline-lactate catalysts has been synthesized and proven effective in the α-oxysulfonylation of ketones, achieving high yields and enantioselectivities. acs.orgscispace.com

Representative Catalyst Synthesis from an Iodoaniline Precursor

This table illustrates a general synthetic pathway reported for analogous iodoanilines, demonstrating the potential route for 2-Butoxy-5-iodoaniline.

| Step | Description | Reactants | Product Type | Reference |

| 1 | N-Sulfonylation | Iodoaniline, p-Tosyl Chloride, Pyridine | N-Tosyl-iodoaniline | nih.gov |

| 2 | Chiral Ester Coupling | N-Tosyl-iodoaniline, (S)-Lactic Acid Ester, Mitsunobu Reagents | Chiral Iodoarene Pre-catalyst | nih.gov |

| 3 | Catalytic Use | Pre-catalyst, m-CPBA (oxidant), Ketone Substrate | Chiral α-functionalized Ketone | acs.org |

Enabling Synthesis of Heterocyclic Compounds for Diverse Research Fields

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in medicinal chemistry, agrochemicals, and materials science. 2-Butoxy-5-iodoaniline is a valuable precursor for synthesizing certain classes of N-heterocycles due to the ortho-relationship between the amino group and the versatile iodine atom.

This specific arrangement is ideal for transition-metal-catalyzed annulation reactions, where a ring is formed by intramolecularly coupling the nitrogen atom with a group introduced at the iodine's position. A prime example is the Larock indole (B1671886) synthesis, a powerful method for creating substituted indoles. In a hypothetical application, 2-Butoxy-5-iodoaniline could be coupled with a disubstituted alkyne under palladium catalysis. The reaction would proceed through a sequence of oxidative addition, migratory insertion, and reductive elimination to furnish a polysubstituted indole, a privileged scaffold in drug discovery.

Similarly, other palladium- or copper-catalyzed cyclization strategies could be employed to construct a range of fused heterocyclic systems, such as benzimidazoles or quinolines, by reacting 2-Butoxy-5-iodoaniline with appropriate coupling partners. The butoxy substituent would ultimately adorn the resulting heterocyclic product, influencing its physical and biological properties.

Advanced Analytical Techniques for Structural Elucidation and Mechanistic Studies

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For 2-Butoxy-5-iodoaniline, with a molecular formula of C₁₀H₁₄INO, the expected exact mass can be calculated. This experimentally determined value from an HRMS analysis would then be compared to the theoretical mass, with a minimal mass error (typically in the parts-per-million range) confirming the elemental composition. This technique is crucial for differentiating 2-Butoxy-5-iodoaniline from other potential isomers or impurities.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For a molecule like 2-Butoxy-5-iodoaniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its chemical structure.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons, the protons of the butoxy group (OCH₂, CH₂, CH₂, CH₃), and the amine (NH₂) protons. The splitting patterns and coupling constants would help to establish the connectivity between adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon attached to the iodine and the oxygen of the butoxy group showing characteristic downfield shifts. docbrown.info

2D NMR: Techniques like Correlation Spectroscopy (COSY) would establish ¹H-¹H correlations, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded ¹H and ¹³C atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the definitive assignment of the substitution pattern on the aromatic ring and the confirmation of the butoxy group's position.

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. chemicalbook.com For 2-Butoxy-5-iodoaniline, these techniques would be used to confirm the presence of key structural motifs.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the aliphatic butoxy chain (around 2850-3100 cm⁻¹), C-O stretching of the ether linkage (around 1050-1250 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹). The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for observing the C-I stretching vibration, which is often weak in the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination (if available for derivatives)

While obtaining a single crystal of 2-Butoxy-5-iodoaniline suitable for X-ray diffraction may be challenging, the synthesis of a solid derivative could provide an opportunity for this powerful analytical technique. X-ray crystallography would offer an unambiguous determination of the three-dimensional molecular structure in the solid state. This would include precise bond lengths, bond angles, and the conformation of the butoxy chain relative to the aromatic ring. Such data provides the ultimate confirmation of the compound's structure.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for determining the purity of 2-Butoxy-5-iodoaniline and for analyzing any potential reaction mixtures during its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating and quantifying components in a mixture. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, could be developed. A UV detector would be suitable for detecting the aromatic compound. The retention time of the main peak would be characteristic of 2-Butoxy-5-iodoaniline, and the area of the peak would be proportional to its concentration, allowing for purity determination.

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for analyzing volatile and thermally stable compounds. nih.gov A GC method could be developed to assess the purity of 2-Butoxy-5-iodoaniline. The mass spectrometer would provide mass information for the eluting peaks, further confirming the identity of the main component and any impurities.

Theoretical and Computational Chemistry Studies on 2 Butoxy 5 Iodoaniline and Its Transformations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic structure of molecules. These methods, such as Density Functional Theory (DFT) and ab initio calculations, could be employed to elucidate the fundamental electronic properties of 2-Butoxy-5-iodoaniline.

A primary focus of such a study would be the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. For 2-Butoxy-5-iodoaniline, these calculations would reveal how the electron-donating butoxy group and the electron-withdrawing iodo group influence the electron density distribution across the aniline (B41778) ring.

Furthermore, the generation of a molecular electrostatic potential (MESP) map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This would identify the electron-rich areas, likely around the nitrogen atom of the amine group and the oxygen of the butoxy group, and the electron-poor regions, which would be influenced by the iodine atom. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For transformations involving 2-Butoxy-5-iodoaniline, such as nucleophilic substitution or cross-coupling reactions, computational methods could be used to map out the entire reaction coordinate.

This involves locating and characterizing the structures of all reactants, intermediates, transition states, and products. Transition state theory is central to this analysis, where the transition state represents the highest energy point along the reaction pathway. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. For instance, in a hypothetical reaction, the mechanism of how a substituent replaces the iodine atom could be modeled, providing detailed information on bond breaking and formation processes.

Prediction of Reactivity and Regioselectivity

Predicting where and how a molecule will react is a fundamental aspect of chemical synthesis. Computational chemistry offers several descriptors for this purpose. For 2-Butoxy-5-iodoaniline, the regioselectivity of electrophilic aromatic substitution, for example, could be predicted.

Fukui functions are a key concept within DFT that helps to identify the most reactive sites in a molecule. By analyzing the change in electron density upon the addition or removal of an electron, one can determine which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. For 2-Butoxy-5-iodoaniline, this would clarify the directing effects of the butoxy and iodo substituents on the aromatic ring. Other reactivity descriptors that could be calculated include global and local softness and hardness, which provide further insights into the molecule's reactivity patterns.

Conformation Analysis and Stereochemical Insights

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. 2-Butoxy-5-iodoaniline possesses conformational flexibility, primarily due to the rotation around the C-O and C-C bonds of the butoxy group and the C-N bond of the aniline group.

Conformational analysis, using methods like molecular mechanics or DFT, can be used to identify the most stable conformations (those with the lowest energy). This involves systematically rotating the flexible bonds and calculating the energy of each resulting structure to generate a potential energy surface. Understanding the preferred conformation is crucial as it can influence the molecule's intermolecular interactions and its ability to fit into the active site of an enzyme or a receptor. This analysis would also provide detailed information on bond lengths, bond angles, and dihedral angles for the most stable conformers.

Application of Molecular Dynamics for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of the movements of atoms and molecules over time. For 2-Butoxy-5-iodoaniline, MD simulations could be used to understand its behavior in different solvent environments and its interactions with other molecules.

By simulating 2-Butoxy-5-iodoaniline in a box of solvent molecules (e.g., water or an organic solvent), one can study solvation effects and how the solvent structure is organized around the solute molecule. This is particularly important for understanding reaction kinetics and solubility. Furthermore, MD simulations can be employed to investigate intermolecular interactions, such as hydrogen bonding and van der Waals forces, between multiple 2-Butoxy-5-iodoaniline molecules or with other chemical species. This would provide insights into its bulk properties and how it might behave in a condensed phase.

2-Butoxy-5-iodoaniline: Charting Future Research in Synthetic and Materials Chemistry

The synthetically versatile yet underexplored aromatic amine, 2-Butoxy-5-iodoaniline, stands as a promising scaffold for advancements across multiple domains of chemical research. Its unique substitution pattern, featuring an electron-donating butoxy group ortho to the amine and a reactive iodo group at the para-position, offers a rich playground for the development of novel synthetic methodologies and the creation of advanced functional materials. This article explores key future research directions and untapped avenues for this compound, focusing on catalysis, bio-inspired synthesis, flow chemistry, materials science, and advanced analytical techniques.

Future Research Directions and Unexplored Avenues

The strategic placement of the butoxy and iodo substituents on the aniline (B41778) ring makes 2-Butoxy-5-iodoaniline a molecule of significant interest for future chemical exploration. The following sections outline promising areas where focused research on this compound could yield significant scientific breakthroughs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Butoxy-5-iodoaniline, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting iodine in 5-iodoaniline derivatives with butoxy groups under controlled alkaline conditions. Purity validation requires a combination of HPLC (to assess organic impurities) and 1H/13C NMR (to confirm structural integrity). Cross-reference with melting point analysis and mass spectrometry (e.g., ESI-MS) to ensure absence of byproducts. For storage, maintain airtight containers at room temperature (RT) to prevent degradation, as recommended for structurally similar iodoanilines .

Q. Which spectroscopic techniques are critical for characterizing 2-Butoxy-5-iodoaniline?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C-I stretch at ~500 cm⁻¹, C-O-C ether vibrations at ~1100 cm⁻¹).

- NMR : 1H NMR confirms butoxy chain integration (δ 1.0–1.6 ppm for CH₂ groups) and aromatic proton splitting patterns. 13C NMR detects iodine-induced deshielding in the aromatic ring.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 307.0 for C₁₀H₁₄INO).

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of iodine and butoxy groups.

- Cross-validate results with literature data for analogous compounds, such as 4-Chloro-3-fluoro-2-iodoaniline .

Q. How should researchers assess the stability of 2-Butoxy-5-iodoaniline under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 24–72 hours; monitor decomposition via TLC or HPLC.

- Light Sensitivity : Expose to UV (254 nm) and visible light; track iodine dissociation via iodometric titration.

- Solvent Compatibility : Test solubility and stability in polar (e.g., DMSO) and non-polar solvents (e.g., hexane).

- pH Stability : Incubate in buffered solutions (pH 3–10) and analyze by UV-Vis spectroscopy for absorbance shifts.

- Document degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to study 2-Butoxy-5-iodoaniline’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Reaction Optimization : Screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DMF vs. THF) to maximize yield.

- Kinetic Studies : Use in-situ IR or GC-MS to track aryl-iodide bond activation rates.

- Mechanistic Probes : Introduce radical scavengers (TEMPO) or isotopic labeling (e.g., deuterated substrates) to distinguish between oxidative addition and single-electron transfer pathways.

- Compare results with analogous reactions of 5-Bromo-4-fluoro-2-iodoaniline to assess iodine’s electronic effects .

Q. How can contradictions in reported biological activity data for 2-Butoxy-5-iodoaniline derivatives be resolved?

- Methodological Answer :

- Meta-Analysis : Systematically review studies for variables like assay type (e.g., enzyme inhibition vs. cell viability), concentration ranges, and solvent effects (DMSO cytotoxicity).

- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., IC₅₀ determination in triplicate).

- Structural-Activity Relationships (SAR) : Correlate substituent positions (e.g., butoxy vs. methoxy groups) with activity trends using computational docking (e.g., AutoDock Vina).

- Address confounding factors (e.g., impurity profiles) via orthogonal analytical methods .

Q. What computational strategies predict the interactions of 2-Butoxy-5-iodoaniline in drug-design contexts?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Model binding to target proteins (e.g., kinases) over 100-ns trajectories; analyze binding free energies (MM-PBSA).

- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetics (e.g., logP, BBB permeability).

- Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in solubility data for 2-Butoxy-5-iodoaniline across studies?

- Methodological Answer :

- Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method at 25°C).

- Control Variables : Document solvent lot numbers, temperature fluctuations, and equilibration time.

- Interlaboratory Comparison : Share samples with independent labs to isolate methodological vs. compound-specific variability.

- Publish raw data and statistical analyses (e.g., RSD <5%) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。